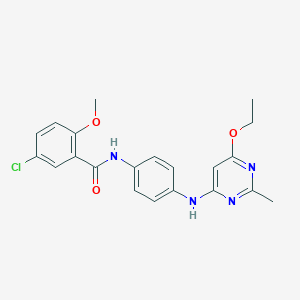

5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

5-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3/c1-4-29-20-12-19(23-13(2)24-20)25-15-6-8-16(9-7-15)26-21(27)17-11-14(22)5-10-18(17)28-3/h5-12H,4H2,1-3H3,(H,26,27)(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOWQGANUNDYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of the chloro, methoxy, and pyrimidinylamino substituents under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzamide have shown promising activity against various cancer cell lines. A notable study demonstrated that 5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide exhibited potent anti-proliferative effects against human pancreatic carcinoma (MIA PaCa-2) and colon cancer (HCT-116) cell lines. The compound arrested the G2/M cell cycle phase and induced apoptosis, with a GI50 value of 1.9 µM in MIA PaCa-2 cells .

-

Antimicrobial Activity

- The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro studies suggest that it possesses comparable or superior activity compared to established antibiotics like penicillin G and ciprofloxacin. Its effectiveness against mycobacterial strains has also been documented, indicating potential applications in treating infections caused by resistant pathogens .

-

Inhibition of Enzymatic Activity

- The compound has shown potential in inhibiting specific kinases associated with cancer progression, including vascular endothelial growth factors and platelet-derived growth factors. This inhibition can disrupt tumor angiogenesis and proliferation, making it a candidate for further development as an anti-cancer agent .

Case Study 1: Anticancer Efficacy

A study conducted on various N-(4-sulphamoylphenyl)benzamide derivatives highlighted the anticancer potential of compounds structurally related to this compound. The research found that these derivatives exhibited significant cytotoxicity against ovarian cancer cell lines, supporting their potential as therapeutic agents .

Case Study 2: Antimicrobial Screening

In another study focusing on the antimicrobial properties of benzamide derivatives, compounds similar to this compound were screened against various pathogens. The results indicated substantial inhibitory effects on both Gram-positive and Gram-negative bacteria, reinforcing the importance of this compound in developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Functional Groups

Core Benzamide Scaffold

The benzamide backbone is shared with several pharmacologically active compounds, including:

- Glibenclamide (5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide) : Features a sulfonylurea group instead of the pyrimidine moiety, enhancing KATP channel inhibition .

- 5-Chloro-N-(4-isopropylphenyl)-2-methoxybenzamide : Lacks the pyrimidine substituent, simplifying the structure but reducing specificity for nucleotide-binding domains .

Pyrimidine Substituent

The pyrimidine ring in the target compound differentiates it from classical sulfonylureas. Key modifications include:

- Amino-Phenyl Linkage: Facilitates hydrogen bonding with target proteins, as observed in pyrimidine derivatives with N–H⋯N interactions .

Pharmacological and Physicochemical Properties

Table 1: Comparative Properties of Selected Benzamide Derivatives

*Predicted based on increased lipophilicity from ethoxy/methyl groups.

†Simpler structure may reduce solubility compared to sulfonylureas.

Key Findings:

Solubility and Bioavailability: The target compound’s pyrimidine substituents likely render it more lipophilic than glibenclamide, aligning with BCS Class II (low solubility, high permeability). However, its solubility may exceed that of non-pyrimidine benzamides (e.g., 5-chloro-N-(4-isopropylphenyl)-2-methoxybenzamide) due to hydrogen-bonding capacity from the amino-pyrimidine group . Glibenclamide’s sulfonylurea group contributes to poor aqueous solubility, necessitating formulation strategies like solid dispersions .

Target Specificity: Glibenclamide and GLI () are confirmed KATP channel inhibitors, with the sulfonylurea moiety critical for binding . The target compound’s pyrimidine group may alter binding kinetics.

Metabolic Stability :

- The ethoxy group in the target compound could resist oxidative metabolism better than methoxy groups, as seen in structurally related pyrimidines .

Biological Activity

5-Chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrimidine ring and subsequent coupling reactions to attach the aromatic groups. The general synthetic route can be summarized as follows:

- Formation of the Pyrimidine Ring : Utilizing appropriate starting materials under controlled conditions to synthesize the pyrimidine core.

- Introduction of Ethoxy Groups : Achieved through nucleophilic substitution reactions.

- Benzamide Formation : Amide coupling reactions finalize the structure, yielding the target compound.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) indicates that the presence of halogenated substituents enhances lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus | Highly effective |

| Escherichia coli | Moderately effective |

| Candida albicans | Less effective |

Anticancer Potential

In vitro studies have suggested that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation. Further research is needed to elucidate the precise pathways involved.

The biological activity is attributed to the compound's ability to bind selectively to target proteins, including enzymes and receptors involved in disease processes. This binding modulates their activity, leading to desired biological responses such as inhibition of bacterial growth or cancer cell proliferation.

Case Studies

Several case studies have explored the efficacy of similar compounds with structural variations:

- Chloroacetamide Derivatives : A study on N-substituted chloroacetamides demonstrated significant antimicrobial properties linked to their structural features, particularly halogen substitutions .

- Pyrimidine-Based Compounds : Research on pyrimidine derivatives has shown their potential in targeting various biological pathways, reinforcing the therapeutic promise of compounds like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.